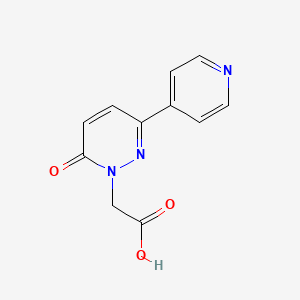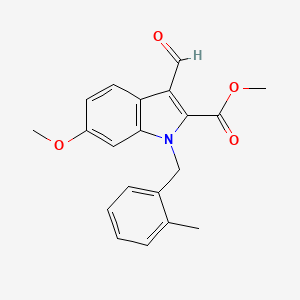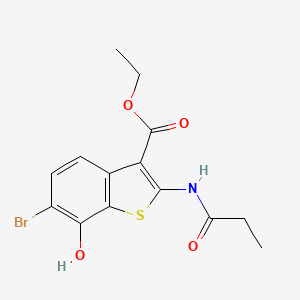
(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid
描述
(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid, also known as OPY-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyridazinone derivatives and has shown promising results in various scientific studies.
作用机制
The mechanism of action of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid is not fully understood. However, it has been suggested that (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid exerts its therapeutic effects by modulating various signaling pathways. In cancer cells, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid induces apoptosis by activating the caspase cascade and inhibiting the PI3K/AKT/mTOR pathway. It also inhibits the expression of various oncogenes such as c-Myc, Cyclin D1, and Bcl-2. In inflammatory cells, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid inhibits the NF-κB pathway, which leads to a reduction in the expression of inflammatory cytokines and chemokines. In diabetic cells, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid improves insulin sensitivity by activating the AMPK pathway and inhibiting the mTOR pathway.
Biochemical and Physiological Effects:
(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid has been found to have various biochemical and physiological effects. In cancer cells, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid inhibits cell proliferation, induces apoptosis, and reduces the expression of oncogenes. In inflammatory cells, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid reduces the expression of inflammatory cytokines and chemokines. In diabetic cells, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid improves insulin sensitivity and regulates glucose metabolism. Additionally, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid has been found to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
One of the advantages of using (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid in lab experiments is its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. Additionally, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid has been found to have low toxicity and high stability, which makes it a potential candidate for drug development. However, one of the limitations of using (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid in lab experiments is its limited availability. The synthesis of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid is complex and requires specialized equipment and expertise. Additionally, the cost of synthesizing (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid is high, which makes it difficult for researchers to obtain the compound for their experiments.
未来方向
There are several future directions for the research on (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid. One of the areas of research is the optimization of the synthesis method to improve the yield and reduce the cost of synthesizing (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid. Additionally, further studies are needed to fully understand the mechanism of action of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid and its potential therapeutic applications. Moreover, the development of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid analogs with improved potency and selectivity is another area of research. Finally, the evaluation of the pharmacokinetics and pharmacodynamics of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid in preclinical and clinical studies is needed to determine its safety and efficacy in humans.
Conclusion:
In conclusion, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid, also known as (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid, is a novel compound that has shown promising results in various scientific studies. It has potential therapeutic applications in the treatment of various diseases such as cancer, diabetes, and inflammation. The synthesis of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid is complex and requires specialized equipment and expertise. However, further research is needed to fully understand the mechanism of action of (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid and its potential therapeutic applications.
科学研究应用
(6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, diabetes, and inflammation. In cancer research, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to reduce the expression of inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. Additionally, (6-oxo-3-pyridin-4-ylpyridazin-1(6{H})-yl)acetic acid has been found to regulate glucose metabolism and improve insulin sensitivity, which makes it a potential candidate for the treatment of diabetes.
属性
IUPAC Name |
2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c15-10-2-1-9(8-3-5-12-6-4-8)13-14(10)7-11(16)17/h1-6H,7H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYZHVRFIOJWAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C2=CC=NC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[4-(2-Methoxyphenoxy)pyrimidin-2-yl]benzoic acid](/img/structure/B1387253.png)
![(4-Methyl-6-oxo-1,3-diphenyl-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl)acetic acid](/img/structure/B1387254.png)
![N-[(3'-Methylbiphenyl-4-yl)sulfonyl]glycine](/img/structure/B1387255.png)

![3-[2-(4-Fluorophenoxy)pyrimidin-5-yl]benzoic acid](/img/structure/B1387258.png)
![4-{[(2'-Methylbiphenyl-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B1387259.png)
![1-[1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B1387260.png)



![N-(2-Pyridin-4-ylimidazo[1,2-a]pyridin-3-yl)alanine](/img/structure/B1387264.png)
